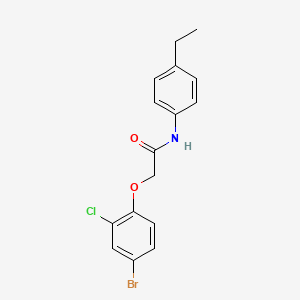
4-(1,1,2,2-tetrafluoroethyl)-1,3-dihydro-1,5-benzodiazepin-2-one
Übersicht
Beschreibung
4-(1,1,2,2-Tetrafluoroethyl)-1,3-dihydro-1,5-benzodiazepin-2-one is a fluorinated benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative and anxiolytic properties. The addition of the tetrafluoroethyl group enhances the compound’s chemical stability and modifies its pharmacokinetic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2,2-tetrafluoroethyl)-1,3-dihydro-1,5-benzodiazepin-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzodiazepine precursor.
Cyclization: The intermediate product undergoes cyclization to form the benzodiazepine ring structure.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, often involving:
Temperature Control: Maintaining specific temperatures to ensure the stability of intermediates.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,1,2,2-Tetrafluoroethyl)-1,3-dihydro-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions include various fluorinated derivatives and benzodiazepine analogs with modified pharmacological properties.
Wissenschaftliche Forschungsanwendungen
4-(1,1,2,2-Tetrafluoroethyl)-1,3-dihydro-1,5-benzodiazepin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing other fluorinated compounds.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and insomnia.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-(1,1,2,2-tetrafluoroethyl)-1,3-dihydro-1,5-benzodiazepin-2-one involves binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The tetrafluoroethyl group may influence the compound’s binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: A well-known benzodiazepine with similar sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic effects.
Fluorinated Benzodiazepines: Compounds with similar fluorinated groups, such as 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether.
Uniqueness
4-(1,1,2,2-Tetrafluoroethyl)-1,3-dihydro-1,5-benzodiazepin-2-one is unique due to its specific fluorination pattern, which enhances its chemical stability and modifies its pharmacokinetic profile compared to other benzodiazepines.
Eigenschaften
IUPAC Name |
4-(1,1,2,2-tetrafluoroethyl)-1,3-dihydro-1,5-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4N2O/c12-10(13)11(14,15)8-5-9(18)17-7-4-2-1-3-6(7)16-8/h1-4,10H,5H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEPRKYKUDXCEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2NC1=O)C(C(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B3672977.png)

![2-(4-bromo-2-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3673000.png)


![5-[(4-bromo-2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B3673016.png)
![ETHYL 2-(2-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENOXY)ACETATE](/img/structure/B3673021.png)

![5-[(4-bromo-2-chlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B3673035.png)


![N-[4-(benzyloxy)phenyl]-2-(4-bromo-2-chlorophenoxy)acetamide](/img/structure/B3673071.png)


